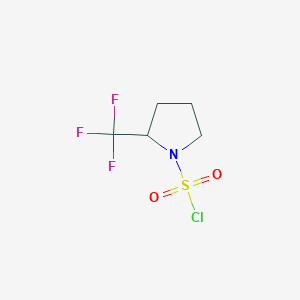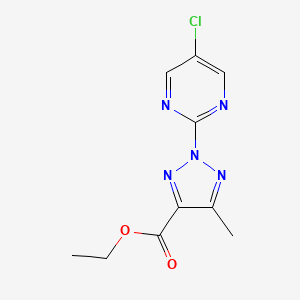
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring, a triazole ring, and an ester functional group
Méthodes De Préparation
The synthesis of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The compound’s triazole and pyrimidine rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate: This compound also contains a pyrimidine ring and an ester group but differs in the presence of a piperidine ring instead of a triazole ring.
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is a GPR119 receptor agonist and has been studied for its potential use in treating type 2 diabetes.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClN5O2 |
|---|---|
Poids moléculaire |
267.67 g/mol |
Nom IUPAC |
ethyl 2-(5-chloropyrimidin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H10ClN5O2/c1-3-18-9(17)8-6(2)14-16(15-8)10-12-4-7(11)5-13-10/h4-5H,3H2,1-2H3 |
Clé InChI |
KUVSGINNUXQGEB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(N=C1C)C2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


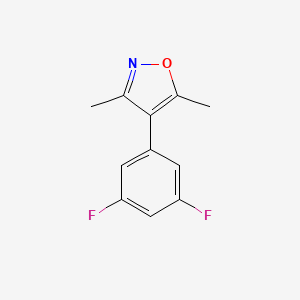
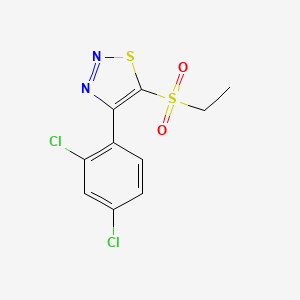
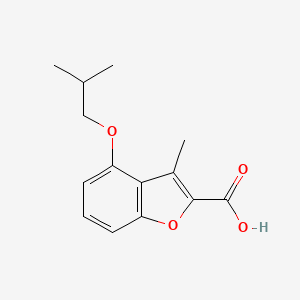
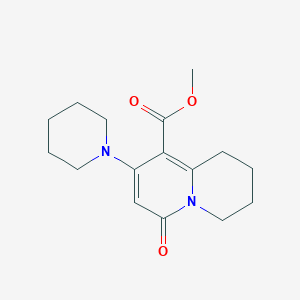
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
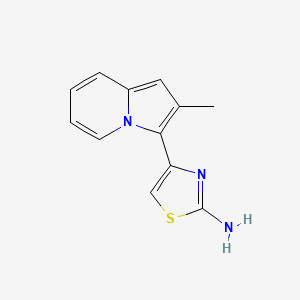

![Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11794247.png)


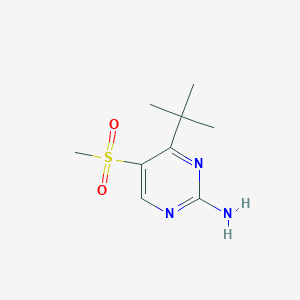
![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

